molecular formula C25H25N5O3 B356356 17-(3,5-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 844454-64-4

17-(3,5-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356356
CAS No.: 844454-64-4
M. Wt: 443.5g/mol
InChI Key: SCNQENAZPDBMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3,5-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. It features a unique structure that combines pyrrolo, pyrimidine, and quinoxaline rings, making it a subject of interest in various fields of scientific research. This compound is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,5-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step reactions. One common method starts with the preparation of intermediate compounds, such as 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine . These intermediates are then subjected to cyclization reactions under specific conditions, such as refluxing in ethanol with pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

11-(3,5-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 11-(3,5-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins involved in apoptosis, such as Bcl2, and modulate their activity . This interaction leads to the activation of downstream signaling pathways that induce cell death and inhibit cancer cell growth .

Properties

CAS No.

844454-64-4

Molecular Formula

C25H25N5O3

Molecular Weight

443.5g/mol

IUPAC Name

17-(3,5-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C25H25N5O3/c1-15(2)9-10-29-14-26-23-21(25(29)31)22-24(28-20-8-6-5-7-19(20)27-22)30(23)16-11-17(32-3)13-18(12-16)33-4/h5-8,11-15H,9-10H2,1-4H3

InChI Key

SCNQENAZPDBMNO-UHFFFAOYSA-N

SMILES

CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)OC)OC

Canonical SMILES

CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.